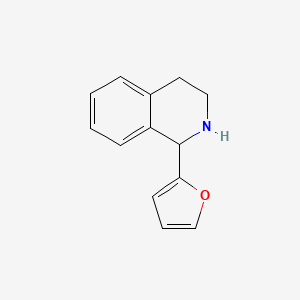

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

説明

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline (abbreviated as FTHIQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a furan-2-yl substituent at the 1-position of the core structure. The THIQ scaffold is a privileged motif in medicinal chemistry, known for its versatility in drug discovery due to its ability to mimic natural alkaloids and interact with biological targets. The furan ring introduces unique electronic and steric properties, influencing lipophilicity, solubility, and receptor-binding interactions .

特性

IUPAC Name |

1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXMEXFAECISTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phenylethylamine-Based Cyclization

A foundational method involves the cyclization of phenylethylamine derivatives with furan-containing carboxylic acids. As detailed in patent literature, phenylethylamines undergo coupling with furan-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃), followed by reduction with sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline core. For example, treatment of 2-phenylethylamine with furan-2-carbonyl chloride generates an intermediate amide, which cyclizes under acidic conditions (e.g., POCl₃) to form the dihydroisoquinoline. Subsequent NaBH₄ reduction affords the target compound in yields of 65–75%.

Homophthalic Anhydride and Imine Condensation

A diastereoselective route employs homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. In pyridine, this reaction proceeds via a [4+2] cycloaddition to form trans-1-oxo-3-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, which is decarboxylated under basic conditions. The use of pyridine as a solvent ensures complete diastereoselectivity, yielding the trans isomer exclusively (80–85% yield).

Multicomponent Reactions (MCRs)

Ugi-3-Component Reaction (Ugi-3-CR)

The Ugi-3-CR offers a one-pot synthesis by combining an amine, aldehyde, and isocyanide. For 1-furan-2-yl derivatives, 2-furylmethylamine reacts with glyoxylic acid and tert-butyl isocyanide to generate a peptoid intermediate. Acid-mediated cyclization (e.g., trifluoroacetic acid) then forms the tetrahydroisoquinoline scaffold. This method achieves moderate yields (50–60%) but excels in atom economy.

Pictet–Spengler Reaction

Solid-phase Pictet–Spengler reactions using resin-bound tyrosine esters have been adapted for tetrahydroisoquinoline synthesis. For instance, N-Boc-tyrosine immobilized on Marshall resin undergoes BOC deprotection, followed by cyclization with furfural and trifluoroacetic acid (TFA). Cleavage from the resin yields 1-furan-2-yl derivatives with >70% purity.

Transition Metal-Catalyzed Strategies

Copper-Catalyzed Alkylation/Cycloaddition

A tandem alkylation/[4+2]-cycloaddition strategy employs 1-(2-furyl)-3,4-dihydroisoquinoline and allyl halides. Copper(I) iodide catalyzes the alkylation to form a dihydroisoquinolinium intermediate, which undergoes intramolecular Diels–Alder (IMDA) cyclization with the furan ring. This method produces polycyclic analogs of isoindolo[1,2-a]isoquinoline alkaloids in 60–75% yield.

Palladium-Mediated Cross-Coupling

Palladium catalysts enable late-stage functionalization. For example, 1-bromo-3,4-dihydroisoquinoline undergoes Suzuki–Miyaura coupling with furan-2-boronic acid to install the furyl group. Using Pd(PPh₃)₄ and potassium carbonate in dioxane, this method achieves 70–80% yields.

Asymmetric Synthesis

Chiral N-Acyliminium Ion Trapping

Enantiopure 1-substituted derivatives are accessible via chiral N-acyliminium ions. Oxidation of N-acyltetrahydroisoquinolines with Ph₃C⁺BF₄⁻ generates reactive intermediates, which trap nucleophiles (e.g., furan-2-methanol) with high enantioselectivity (up to 95% ee).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Phenylethylamine Cyclization | 65–75 | Scalable, inexpensive reagents | Requires harsh acids (POCl₃) |

| Ugi-3-CR | 50–60 | One-pot synthesis | Moderate yields |

| Pictet–Spengler | >70 | Solid-phase compatibility | Requires specialized resins |

| Copper-Catalyzed IMDA | 60–75 | Builds complex polycycles | Limited to allyl halides |

| Palladium Cross-Coupling | 70–80 | Late-stage functionalization | Costly catalysts |

Recent Advances and Optimization

Microwave-assisted synthesis reduces reaction times significantly. For example, microwave irradiation of 2-furylmethylamine, benzaldehyde, and isocyanide in acetonitrile at 150°C completes the Ugi-3-CR in 1 hour (vs. 24 hours conventionally), improving yields to 65%.

Solvent screening reveals toluene as optimal for cyclization steps, minimizing side reactions. Benzoic acid (20 mol%) further enhances yields in multicomponent reactions by stabilizing intermediates.

化学反応の分析

Types of Reactions: 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or isoquinoline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Functionalized furan and isoquinoline derivatives.

科学的研究の応用

Antidiabetic Activity

One significant application of 1-furan-2-yl-1,2,3,4-tetrahydro-isoquinoline derivatives is their role as peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists. A study synthesized a series of derivatives that demonstrated potent agonist activity, with one compound exhibiting an EC50 of 13 nM. This compound significantly reduced plasma glucose levels in insulin-resistant mice, indicating its potential as an antidiabetic agent comparable to established drugs like pioglitazone .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has shown that derivatives incorporating the furan moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with furan and 1,3,4-thiadiazole rings were synthesized and tested against human liver carcinoma cells (HepG-2), revealing high anticancer activity with IC50 values close to doxorubicin . Another study highlighted novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones that suppressed breast carcinoma through mechanisms involving cell cycle arrest and apoptosis .

Molecular Interactions

Computational docking studies have provided insights into how these compounds interact at the molecular level. For example, the binding affinity of certain derivatives to PPARγ was compared to known partial agonists, suggesting that structural modifications can enhance therapeutic efficacy while minimizing side effects associated with full agonism .

Case Studies

作用機序

The mechanism of action of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

FTHIQ is compared to THIQ derivatives with substituents differing in heteroatoms, position, and functional groups:

| Compound | Substituent (Position) | Key Structural Features |

|---|---|---|

| FTHIQ | Furan-2-yl (1-position) | Oxygen-containing heterocycle; moderate π-electron density |

| 6,7-Dimethoxy-1-thiophen-2-yl-THIQ | Thiophen-2-yl (1-position) | Sulfur-containing heterocycle; higher lipophilicity due to sulfur |

| 1-Phenyl-THIQ | Phenyl (1-position) | Aromatic ring; high lipophilicity and planar structure |

| ADTIQ (1-Acetyl-6,7-dihydroxy-THIQ) | Acetyl and dihydroxy (6,7-positions) | Catechol moiety; strong hydrogen-bonding capacity |

| Salsolinol HBr | 1-Methyl, 6,7-dihydroxy | Catechol group; competitive MAO inhibition |

- Electronic Effects: The furan oxygen in FTHIQ provides electron-rich character, enhancing polar interactions compared to thiophene (sulfur, less electronegative) or phenyl (non-polar) analogs .

- Lipophilicity : FTHIQ likely has lower logP values than thiophene- or phenyl-substituted TIQs, as oxygen reduces hydrophobicity relative to sulfur or aromatic carbons .

Antimicrobial Activity

- Furan-3-yl Analogs : (E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-THIQ (compound 131) exhibited antibacterial activity against Staphylococcus epidermidis and Klebsiella pneumoniae at 25 mg/ml . FTHIQ’s furan-2-yl substitution may alter target specificity due to positional isomerism.

- Thiophene Analogs: Limited data, but sulfur’s lipophilicity could enhance membrane penetration compared to FTHIQ .

Enzyme Inhibition

- MAO Inhibition: Non-catecholic TIQs (e.g., 1-methyl-TIQ) show moderate MAO-B inhibition, while catecholic derivatives like salsolinol are potent MAO-A/B inhibitors. FTHIQ’s furan group may confer weaker MAO affinity than catechol TIQs but stronger than phenyl analogs .

- Tyrosine Hydroxylase (TH): Salsolinol competitively inhibits TH via biopterin cofactor displacement, a mechanism less likely in FTHIQ due to the absence of hydroxyl groups .

Physicochemical Properties

| Property | FTHIQ (Predicted) | 1-Thiophen-2-yl-THIQ | 1-Phenyl-THIQ | Salsolinol HBr |

|---|---|---|---|---|

| Molecular Weight | ~243 g/mol | ~275 g/mol | ~209 g/mol | ~268 g/mol |

| logP | ~2.1 | ~2.8 | ~3.5 | ~1.2 |

| Solubility | Moderate (Polar) | Low (Lipophilic) | Low | High (Ionic) |

| Hydrogen Bond Acceptors | 3 (O, N) | 2 (S, N) | 1 (N) | 4 (O, N) |

- Solubility: FTHIQ’s furan oxygen improves aqueous solubility compared to thiophene or phenyl analogs but remains less soluble than ionic derivatives like salsolinol HBr .

生物活性

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound exhibits its biological effects through various biochemical pathways:

- Enzyme Interaction : The compound can interact with enzymes and proteins, influencing their activity through binding at specific sites. This can lead to either inhibition or activation of enzymatic functions, affecting metabolic pathways and cellular processes.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways and gene expression. For instance, it can influence transcription factors and signaling molecules, which in turn alters gene expression patterns.

- Subcellular Localization : The compound's effects are also determined by its localization within cells. It can target specific organelles or compartments where it exerts its biological activities.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Research indicates that THIQ derivatives possess significant antimicrobial activity against various pathogens. For example, studies have shown that certain THIQ analogs exhibit potent activity against bacteria and fungi .

- Anticancer Effects : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit cancer cell proliferation in various cancer cell lines, including colon and breast cancer cells. Notably, certain derivatives have shown IC50 values in the low micromolar range against these cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

Table 1: Summary of Biological Activities

Structural Activity Relationship (SAR)

The structural modifications of THIQ derivatives significantly influence their biological activity. Studies have identified key structural features that enhance potency against specific targets:

- Substituents : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the compound's interaction with biological targets.

- Core Structure : The tetrahydroisoquinoline core is essential for maintaining biological activity; modifications that preserve this core while adding functional groups can lead to increased efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Furan-2-yl-1,2,3,4-tetrahydroisoquinoline derivatives?

The synthesis of tetrahydroisoquinoline derivatives often involves cyclization strategies or functionalization of pre-existing scaffolds. Key methods include:

- Pummerer-type cyclization : Used to synthesize 4-aryl-2-methyl derivatives via N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides .

- Catalytic hydrogenation : Reduces isoquinoline precursors to tetrahydroisoquinolines under controlled conditions, as seen in the synthesis of 4-phenyl derivatives .

- Buchwald–Hartwig coupling : Introduces furan substituents via palladium-catalyzed cross-coupling reactions, leveraging aryl halides and amine intermediates .

Methodological Tip : Optimize reaction conditions (e.g., solvent, catalyst loading) to minimize byproducts. Purity can be confirmed via HPLC, as demonstrated for structurally related 2-methyltetrahydroisoquinolines .

Q. How are structural and purity characteristics validated for this compound?

- Spectroscopic Techniques :

- Chromatography :

- HPLC : Quantify purity and resolve diastereomers using reverse-phase columns (C18) with UV detection at 254 nm .

- InChI Key Validation : Cross-reference computed InChI keys (e.g., XWVFMJLNNGXNSG-UHFFFAOYSA-N for acetylated analogs) with experimental data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent Variation :

- Modify the furan ring (e.g., halogenation at C5) to enhance metabolic stability .

- Introduce electron-withdrawing groups on the tetrahydroisoquinoline core to modulate receptor binding, as observed in antitumor analogs .

- Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to predict interactions with biological targets like serotonin receptors, guided by crystallographic data from related compounds .

Data Contradiction Example : Discrepancies in antimicrobial activity between analogs may arise from assay-specific conditions (e.g., bacterial strain variability) .

Q. What strategies resolve conflicting data in pharmacological evaluations?

Q. How are computational methods integrated into mechanistic studies?

- QSAR Modeling : Predict toxicity profiles (e.g., acute oral toxicity) using descriptors like logP and polar surface area, as applied to tetrahydroisoquinoline derivatives .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends in furan-functionalized analogs .

- Molecular Dynamics Simulations : Study ligand-receptor binding kinetics for neuroactive derivatives, leveraging crystal structures of homologous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。